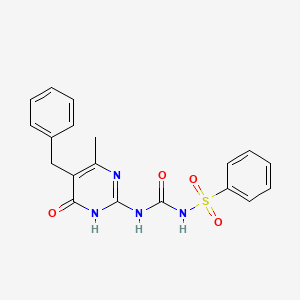![molecular formula C8H12N4 B12556941 5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole CAS No. 144215-67-8](/img/structure/B12556941.png)
5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of imidazoles and triazoles. These compounds are known for their diverse chemical properties and wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts, oxidizing agents like TBHP, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[1,2-b][1,2,4]triazole derivatives.
Aplicaciones Científicas De Investigación
5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
1,2,4-Triazole: A five-membered ring containing three nitrogen atoms.
Uniqueness
5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole is unique due to its specific substitution pattern and the presence of both imidazole and triazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
144215-67-8 |
|---|---|
Fórmula molecular |
C8H12N4 |
Peso molecular |
164.21 g/mol |
Nombre IUPAC |
5-tert-butyl-1H-imidazo[1,2-b][1,2,4]triazole |
InChI |
InChI=1S/C8H12N4/c1-8(2,3)6-4-12-7(11-6)9-5-10-12/h4-5H,1-3H3,(H,9,10,11) |
Clave InChI |
KJJZDZNNEQUYFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN2C(=N1)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12556858.png)
![N-[4-(Methoxymethyl)-1-phenylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B12556862.png)
![Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B12556866.png)
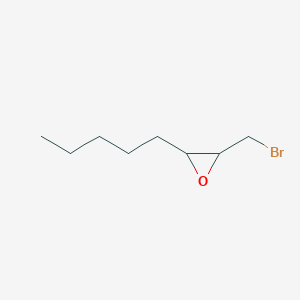
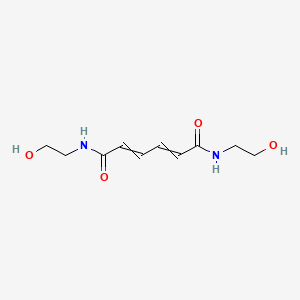

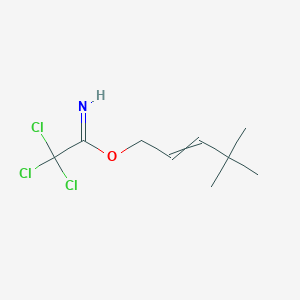
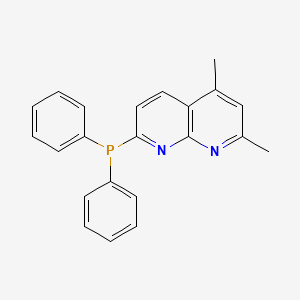
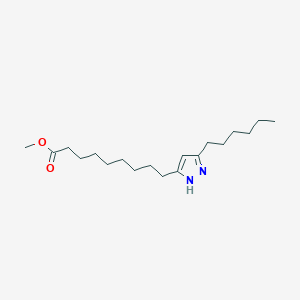
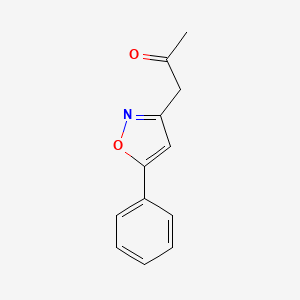
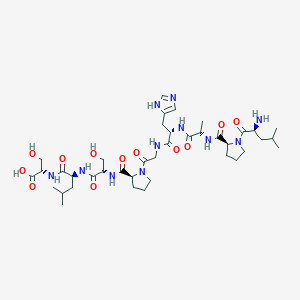
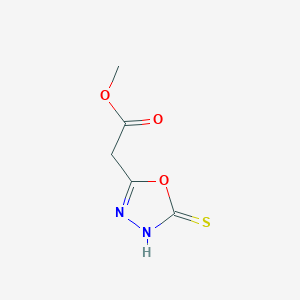
![9-[(N-Decanoyl-5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-9-octylicosane](/img/structure/B12556933.png)
